molecular formula C12H12F3N3OS B2940374 4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448053-76-6

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Katalognummer B2940374
CAS-Nummer: 1448053-76-6
Molekulargewicht: 303.3
InChI-Schlüssel: DHYBGWPGVADKEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B cell receptor signaling, which plays a critical role in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

Wissenschaftliche Forschungsanwendungen

Peroxisome Proliferator-Activated Receptor Agonist

This compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of central inflammation. It can be used to control brain inflammation processes, potentially offering therapeutic benefits for neuroinflammatory conditions .

Anti-Inflammatory Applications

Due to its role as a PPAR agonist, the compound may have anti-inflammatory applications. PPARs are known to modulate inflammation, and agonists can be used in the treatment of various inflammatory diseases, including arthritis and asthma .

Central Nervous System Disorders

The regulation of central inflammation by PPAR agonists like this compound suggests potential applications in treating central nervous system disorders, such as multiple sclerosis and Alzheimer’s disease, where inflammation is a key pathological feature .

Metabolic Syndrome Management

PPAR agonists are also involved in the regulation of lipid metabolism and glucose homeostasis. This compound could be researched for its potential in managing metabolic syndrome, which includes conditions like type 2 diabetes and obesity .

Cardiovascular Disease

The anti-inflammatory and metabolic regulatory roles of PPAR agonists indicate possible applications in preventing and treating cardiovascular diseases. By reducing inflammation and aiding in cholesterol management, this compound could help in reducing the risk of heart attacks and strokes .

Oncology Research

PPAR agonists have been studied for their role in cancer biology, particularly in the proliferation and differentiation of cells. This compound may have applications in oncology research, exploring its potential as a therapeutic agent in various cancers .

Drug Development for Infectious Diseases

The structural features of this compound make it a candidate for further modification and development into drugs targeting infectious diseases. Its potential activity against pathogens could be explored, especially in the context of antibiotic resistance .

Neuroprotective Agent

The ability to modulate brain inflammation suggests that this compound could act as a neuroprotective agent, potentially slowing the progression of neurodegenerative diseases and protecting neuronal health .

Eigenschaften

IUPAC Name

4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3OS/c1-8-6-9(20-7-8)11(19)16-3-5-18-4-2-10(17-18)12(13,14)15/h2,4,6-7H,3,5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYBGWPGVADKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.